2-Bromo-3-cyano-5-iodobenzoic acid
Overview
Description
2-Bromo-3-cyano-5-iodobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-cyano-5-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of solvents like methanol and reagents such as hydrochloric acid in diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency and cost-effectiveness, often employing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyano-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions, forming carbon-carbon bonds.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the carboxylic acid group can undergo oxidation to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for cyano group reduction, and oxidizing agents such as potassium permanganate for carboxylic acid oxidation .
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, amines, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3-cyano-5-iodobenzoic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 2-Bromo-3-cyano-5-iodobenzoic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Iodosobenzoic Acid: Similar in structure but lacks the bromine and cyano groups.
3-Bromo-5-iodobenzoic Acid: Lacks the cyano group but shares the bromine and iodine substituents.
2-Bromo-5-cyano-3-iodobenzoic Acid: A closely related compound with similar substituents but different positional isomers.
Uniqueness
2-Bromo-3-cyano-5-iodobenzoic acid is unique due to the specific combination and positions of its substituents, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise chemical modifications.
Properties
IUPAC Name |
2-bromo-3-cyano-5-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-7-4(3-11)1-5(10)2-6(7)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEILWHNPIZFSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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